molecular formula C8H9ClFNO B2877638 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride CAS No. 2470436-13-4

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

Cat. No.: B2877638
CAS No.: 2470436-13-4
M. Wt: 189.61
InChI Key: PQIJNAJAAMHSNW-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO and a molecular weight of 189.61. It is a white to yellow crystalline solid that is soluble in many organic solvents such as ethanol, chloroform, and dimethylformamide, but is poorly soluble in water .

Scientific Research Applications

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a catalyst or ligand in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves the reaction of furan and aminophenol or their derivatives . The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Formation of the furan ring: This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the fluoro group: This step involves the fluorination of the furan ring, which can be done using reagents such as Selectfluor.

    Formation of the hydrochloride salt: This final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can be compared with other similar compounds, such as:

    2,3-Dihydrobenzo[b]furan-7-ylamine: This compound lacks the fluoro group, which can significantly alter its chemical and biological properties.

    7-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride: The presence of a chloro group instead of a fluoro group can lead to differences in reactivity and biological activity.

    7-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride: Similar to the chloro derivative, the bromo compound can exhibit different properties due to the presence of the bromo group.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIJNAJAAMHSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470436-13-4
Record name 7-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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